4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, depending on the functional groups present and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit considerable cytotoxicity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-benzo[d]imidazole-2-carboxylic acid with 3,4-dimethylphenylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1H-benzo[d]imidazole
- 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
- 4-((1H-benzo[d]imidazol-2-yl)methoxy)coumarin
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-7-8-16(13-15(14)2)21-20(26)25-11-9-24(10-12-25)19-22-17-5-3-4-6-18(17)23-19/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAXUCARTFCGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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